molecular formula C25H26N6O2 B2618688 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 941915-29-3

4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2618688
CAS No.: 941915-29-3
M. Wt: 442.523
InChI Key: NMJJBYBQOHUALU-UHFFFAOYSA-N
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Description

4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazin-7-one core, substituted with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyridazin-7-one core, followed by the introduction of the methyl, phenyl, and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include organometallic compounds, halogenated intermediates, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of pyrazolopyridazine compounds exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve modulation of serotonin and norepinephrine reuptake systems, similar to established antidepressants .
  • Anxiolytic Properties :
    • Compounds with similar structures have shown potential as anxiolytics by enhancing GABAergic transmission, which may provide therapeutic benefits for anxiety disorders .
  • Antitumor Activity :
    • Preliminary studies suggest that pyrazolopyridazine derivatives can inhibit tumor cell proliferation in vitro. The specific pathways involved include apoptosis induction and cell cycle arrest in cancer cells, indicating potential use in oncology .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazolopyridazine derivatives exhibited potent antidepressant-like effects in the forced swim test (FST) model. The compound was found to significantly reduce immobility time compared to control groups, suggesting its efficacy as an antidepressant agent .

Case Study 2: Anxiolytic Potential

In another investigation, a related compound was tested for its anxiolytic properties using the elevated plus maze (EPM) test. Results indicated that the compound significantly increased the time spent in open arms, which correlates with reduced anxiety levels in rodents .

Case Study 3: Antitumor Activity

Research presented at the American Association for Cancer Research highlighted the antitumor effects of pyrazolopyridazine derivatives on various cancer cell lines. The study reported IC50 values indicating effective cytotoxicity against breast and lung cancer cell lines, supporting further exploration of these compounds as potential chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one: This compound is unique due to its specific substitution pattern and functional groups.

    Other pyrazolo[3,4-d]pyridazin-7-one derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research.

Biological Activity

The compound 4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a pyrazolo-pyridazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, particularly its anticancer and anti-inflammatory effects, supported by relevant case studies and research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:

  • MCF7 Cell Line : A study reported that related pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 0.39 µM against MCF7 cells, indicating potent anticancer activity .
  • A375 Cell Line : Another derivative demonstrated an IC50 of 4.2 µM against A375 cells, showcasing its potential as an effective anticancer agent .

Table 1: Summary of Anticancer Activity of Related Pyrazole Derivatives

Compound IDCell LineIC50 (µM)Reference
Compound 20MCF70.46
Compound 21HCT1160.39
Compound 19A3754.2

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. The compound's structural features suggest potential inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes:

  • COX-II Inhibition : Some pyrazole derivatives have shown selectivity towards COX-II with IC50 values as low as 0.011 µM, indicating a strong anti-inflammatory effect .

Study on Anticancer Efficacy

A recent research study evaluated a series of pyrazole derivatives for their anticancer properties. Among them, the compound exhibited noteworthy activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .

Study on Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory effects, derivatives similar to the target compound were assessed for their ability to inhibit COX enzymes in vitro. Results indicated that these compounds could significantly reduce inflammatory markers in cellular models .

Properties

IUPAC Name

4-methyl-1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-8-6-7-11-22(18)31-24-21(16-26-31)19(2)27-30(25(24)33)17-23(32)29-14-12-28(13-15-29)20-9-4-3-5-10-20/h3-11,16H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJJBYBQOHUALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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